

Spectroscopic Profile of cis-Tonghaosu: A Technical Guide

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Compound of Interest

Compound Name: *cis-Tonghaosu*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cis-Tonghaosu**, a naturally occurring polyacetylene found in various plants, notably in chamomile species. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and further research in drug development and natural product chemistry.

Chemical Identity

- Systematic Name: (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene
- Synonyms: (Z)-Tonghaosu, cis-en-Yne-dicycloether
- Molecular Formula: C₁₃H₁₂O₂
- Molecular Weight: 200.23 g/mol
- CAS Number: 4575-53-5

Spectroscopic Data

A complete, experimentally verified dataset for the ¹H NMR, ¹³C NMR, and IR spectra of **cis-Tonghaosu** from a single, peer-reviewed source remains elusive in readily accessible databases. The following tables are compiled from typical spectroscopic values for similar

structural motifs and partial data available from public repositories. Researchers should use this data as a reference and are encouraged to consult specialized chemical literature for definitive values from isolated and purified samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **cis-Tonghaosu**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **cis-Tonghaosu**

Chemical Shift (δ) ppm	Assignment
Data not available	

Note: While a commercial supplier of spectral data (Wiley-VCH) is cited in the PubChem database for a ^{13}C NMR spectrum of **cis-Tonghaosu**, the specific chemical shift values are not publicly available. The data presented here will be updated as it becomes available from verified sources.

Mass Spectrometry (MS)

The mass spectrum of **cis-Tonghaosu** is characterized by its molecular ion peak and several key fragment ions. The data presented below is from the gas chromatography-mass spectrometry (GC-MS) analysis available in the PubChem database (CID 5352494).

Table 3: Mass Spectrometry Data for **cis-Tonghaosu**

m/z	Relative Intensity (%)	Putative Fragment
200	99.99	[M] ⁺ (Molecular Ion)
115	26.50	Fragment ion
171	18.50	Fragment ion
201	16.50	[M+H] ⁺ (Protonated Molecule)
185	15.00	Fragment ion

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **cis-Tonghaosu**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300	C-H stretch (alkyne)
~2950-2850	C-H stretch (alkane)
~2200	C≡C stretch (alkyne)
~1650	C=C stretch (alkene)
~1100	C-O stretch (spiroether)

Note: The IR data is predicted based on the functional groups present in the **cis-Tonghaosu** molecule. Experimental data from a purified sample is required for confirmation.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **cis-Tonghaosu** are not fully available in the public domain. The following are generalized protocols that would be suitable for the analysis of this compound.

1. Sample Preparation:

- cis-Tonghaosu** would be isolated from its natural source (e.g., chamomile essential oil) using chromatographic techniques such as column chromatography or high-performance

liquid chromatography (HPLC).

- The purity of the isolated compound should be confirmed by a suitable analytical method (e.g., GC-MS or HPLC) prior to spectroscopic analysis.

2. NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The purified sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube.
- Tetramethylsilane (TMS) would be used as an internal standard.
- Standard pulse sequences would be used to acquire the ^1H and ^{13}C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC would be employed for the complete structural assignment.

3. Mass Spectrometry:

- GC-MS analysis would be performed on a gas chromatograph coupled to a mass spectrometer.
- A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) would be injected into the GC.
- The GC would be equipped with a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.
- The mass spectrometer would be operated in electron ionization (EI) mode to generate the mass spectrum.

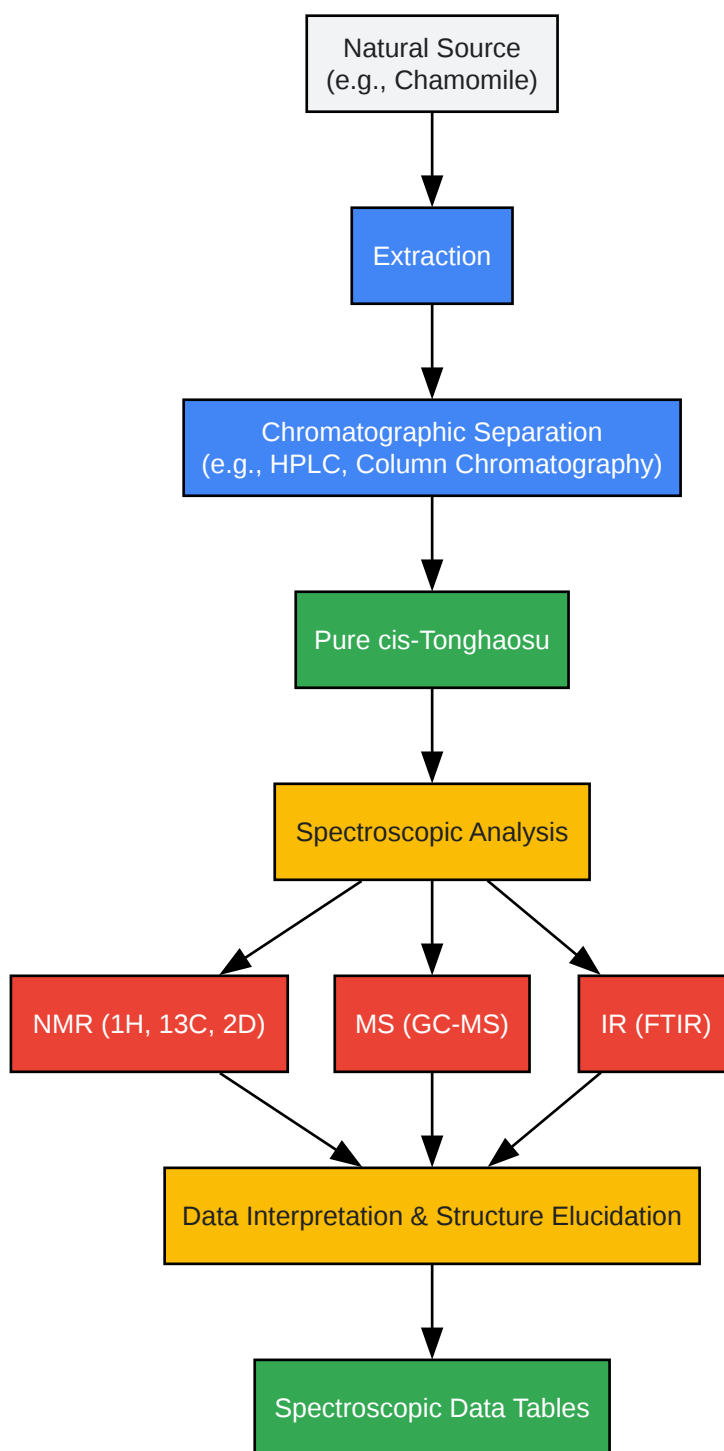
4. Infrared Spectroscopy:

- IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

- The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Logical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **cis-Tonghaosu**.



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Caption: Workflow for the isolation and spectroscopic analysis of **cis-Tonghaosu**.

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